N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
Description
This compound features a 1,3-thiazole core substituted at position 4 with a carbamoylmethyl group bearing a 2,4-dimethylphenyl moiety. The thiazole’s position 2 is functionalized with a pivalamide (2,2-dimethylpropanamide) group.
Properties
IUPAC Name |
N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-11-6-7-14(12(2)8-11)20-15(22)9-13-10-24-17(19-13)21-16(23)18(3,4)5/h6-8,10H,9H2,1-5H3,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIDXINKRZERKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative and the biological target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
Thiazole-Based Amides
- N-[4-[2-[(2,6-Difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide (): Similarities: Shares the pivalamide group at thiazole-2 and a carbamoylmethyl substituent at thiazole-3. Differences: The phenyl ring substituents are 2,6-difluoro (electron-withdrawing) vs. 2,4-dimethyl (electron-donating) in the target compound. Fluorine enhances metabolic stability and lipophilicity, while methyl groups may improve hydrophobic interactions in binding pockets .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () :
- Similarities : Thiazole-2 amide linkage and aromatic substitution (dichlorophenyl).
- Differences : Acetamide vs. pivalamide; dichlorophenyl substituent introduces steric and electronic effects distinct from dimethylphenyl. The crystal structure reveals N–H⋯N hydrogen bonding, influencing solubility and stability .
Heterocyclic Variations
Physicochemical Properties
Toxicity and Metabolic Considerations
- Pivalamide Derivatives: May release pivalic acid, a known carnitine-depleting agent. Structural analogs in and avoid this issue via alternative substituents .
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